1-(Azetidin-3-ylmethyl)pyrrolidine
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Overview
Description
1-(Azetidin-3-ylmethyl)pyrrolidine is a heterocyclic organic compound with the molecular formula C8H16N2. It consists of a pyrrolidine ring attached to an azetidine moiety via a methylene bridge. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-ylmethyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with azetidine derivatives under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-ylmethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Azetidin-3-ylmethyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-ylmethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, influencing various biochemical processes. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar structural features.
Pyrrolidine: A five-membered nitrogen-containing heterocycle that shares the pyrrolidine ring structure.
Spiro-azetidin-2-one: A spirocyclic compound with an azetidine ring fused to another ring system
Uniqueness: 1-(Azetidin-3-ylmethyl)pyrrolidine is unique due to its combination of the azetidine and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1180505-00-3 |
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Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-(azetidin-3-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C8H16N2/c1-2-4-10(3-1)7-8-5-9-6-8/h8-9H,1-7H2 |
InChI Key |
AZJUUTMVNWVDER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2CNC2 |
Origin of Product |
United States |
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